4-Biphenylsulfonic acid

Description

Properties

IUPAC Name |

4-phenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTYUYVIGLIFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-82-5 (hydrochloride salt) | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062186 | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-68-0 | |

| Record name | [1,1′-Biphenyl]-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylsulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Biphenylsulfonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 4-Biphenylsulfonic acid. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound, also known as 4-phenylbenzenesulfonic acid, is an organic compound characterized by a biphenyl group functionalized with a sulfonic acid moiety. It is a white to off-white solid that is soluble in water.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2113-68-0 | [4][5] |

| Molecular Formula | C₁₂H₁₀O₃S | [4][5] |

| Molecular Weight | 234.27 g/mol | [6] |

| Melting Point | 135-138 °C | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [2][3] |

| Predicted Density | 1.319 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -0.61 ± 0.50 | [3] |

| InChIKey | XDTYUYVIGLIFCW-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | [6] |

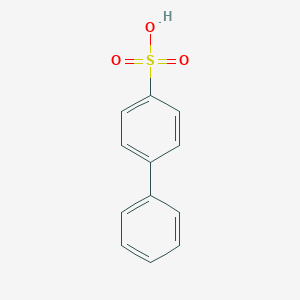

Chemical Structure

The structure of this compound consists of two phenyl rings directly linked, forming a biphenyl core. A sulfonic acid group (-SO₃H) is attached to the 4-position of one of the phenyl rings. The presence of both the hydrophobic biphenyl group and the hydrophilic sulfonic acid group gives the molecule amphiphilic properties.

A logical workflow for the structural elucidation and characterization of this compound is presented below.

Figure 1. Characterization Workflow

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl rings. |

| ¹³C NMR | Resonances for the twelve carbon atoms of the biphenyl scaffold, including the carbon attached to the sulfonic acid group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the sulfonic acid, S=O stretching, and C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (234.27 m/z).[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are representative methods based on standard organic chemistry techniques.

Synthesis of this compound by Sulfonation of Biphenyl

A plausible synthetic route to this compound is the direct sulfonation of biphenyl.

Figure 2. Synthesis via Sulfonation

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (1 equivalent).

-

Reagent Addition: Slowly add concentrated sulfuric acid (excess) to the flask while stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol-water mixture) to obtain pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. A proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both the ¹H and ¹³C spectra to confirm the structure of the biphenyl rings and the position of the sulfonic acid group.

Characterization by Infrared (IR) Spectroscopy

FTIR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample using a suitable technique. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the broad O-H stretch of the sulfonic acid, the strong S=O stretches, and the aromatic C-H and C=C stretches.

Characterization by Mass Spectrometry (MS)

Mass Spectrometry Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules like sulfonic acids.

-

Mass Analysis: Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Determination of pKa by Potentiometric Titration

Potentiometric Titration Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a strong acid like this compound, the initial pH will be very low, and the equivalence point will be sharp.

Conclusion

This technical guide has detailed the key chemical properties, structural features, and analytical characterization methods for this compound. The provided tables and experimental protocols offer a practical resource for scientists and researchers working with this compound. Adherence to these methodologies will ensure the accurate identification, purity assessment, and utilization of this compound in various scientific applications.

References

- 1. This compound | 2113-68-0 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 4-Phenylbenzenesulfonic Acid

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 4-phenylbenzenesulfonic acid (also known as 4-biphenylsulfonic acid). It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the synthetic pathways and experimental considerations for this important organic compound.

Introduction: The Significance of 4-Phenylbenzenesulfonic Acid

4-Phenylbenzenesulfonic acid is an aromatic sulfonic acid that finds utility in a variety of applications, including as a catalyst in organic reactions, an intermediate in the synthesis of pharmaceuticals and dyes, and as a counterion for cationic drugs.[1] Its synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This guide will delve into the primary synthetic route to 4-phenylbenzenesulfonic acid, focusing on the direct sulfonation of biphenyl, and will provide practical insights into reaction optimization, byproduct control, and product purification.

The Core Synthesis Pathway: Electrophilic Aromatic Sulfonation of Biphenyl

The most direct and industrially relevant method for the synthesis of 4-phenylbenzenesulfonic acid is the electrophilic aromatic sulfonation of biphenyl.[2] This reaction involves the introduction of a sulfonic acid group (-SO₃H) onto one of the phenyl rings of the biphenyl molecule.

The Reaction Mechanism: A Step-by-Step Look

The sulfonation of biphenyl proceeds via a well-established electrophilic aromatic substitution mechanism.[3] The key steps are as follows:

-

Formation of the Electrophile: In the presence of a strong acid, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) or a protonated form, such as H₃SO₄⁺, is generated and acts as the electrophile.[4]

-

Nucleophilic Attack: The π-electron system of one of the benzene rings of biphenyl acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base, typically the conjugate base of the acid used in the reaction (e.g., HSO₄⁻), abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields the final product, 4-phenylbenzenesulfonic acid.

Isomer Control: Favoring the 4-Position

The sulfonation of biphenyl can theoretically lead to the formation of three possible monosulfonated isomers: 2-phenylbenzenesulfonic acid, 3-phenylbenzenesulfonic acid, and 4-phenylbenzenesulfonic acid. However, the reaction predominantly yields the 4-isomer.[2] This regioselectivity is governed by both steric and electronic factors:

-

Steric Hindrance: The ortho-positions (2 and 2') are sterically hindered by the adjacent phenyl ring, making electrophilic attack at these positions less favorable.[2]

-

Electronic Effects: The phenyl substituent is an ortho, para-directing group, activating these positions for electrophilic attack. The para-position (4) is electronically favored and sterically accessible, leading to the formation of 4-phenylbenzenesulfonic acid as the major product.[2]

Under forcing conditions, disulfonation can occur, leading to the formation of 4,4'-biphenyldisulfonic acid. Careful control of reaction parameters is therefore crucial to maximize the yield of the desired monosulfonated product.

Experimental Protocol: Synthesis of 4-Phenylbenzenesulfonic Acid

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-phenylbenzenesulfonic acid.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Biphenyl | Starting material |

| Concentrated Sulfuric Acid (98%) | Sulfonating agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For reaction mixture agitation |

| Heating mantle | For temperature control |

| Thermometer | To monitor reaction temperature |

| Ice bath | For cooling and controlling exotherms |

| Beaker | For workup procedures |

| Buchner funnel and filter flask | For product isolation |

| pH paper or pH meter | To monitor acidity during workup |

| Saturated Sodium Chloride Solution | For salting out the product |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add biphenyl.

-

Addition of Sulfuric Acid: While stirring, slowly and carefully add concentrated sulfuric acid to the biphenyl. The addition should be done in an ice bath to control the initial exotherm.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture with stirring. The reaction temperature and time will influence the extent of sulfonation and the formation of byproducts. A typical starting point is to heat the mixture at a controlled temperature (e.g., 60-80°C) for several hours.

-

Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water or a saturated sodium chloride solution. This will quench the reaction and precipitate the 4-phenylbenzenesulfonic acid, which is less soluble in the aqueous acidic solution.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove excess sulfuric acid.

Purification and Characterization

The crude 4-phenylbenzenesulfonic acid obtained from the synthesis will likely contain unreacted biphenyl, isomeric byproducts, and residual sulfuric acid. Purification is essential to obtain a high-purity product.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[5][6]

General Recrystallization Procedure:

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 4-phenylbenzenesulfonic acid, water or aqueous ethanol mixtures are often suitable.[7]

-

Dissolution: Dissolve the crude 4-phenylbenzenesulfonic acid in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Characterization Techniques

The identity and purity of the synthesized 4-phenylbenzenesulfonic acid should be confirmed using appropriate analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point close to the literature value indicates high purity. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system. The protons on the sulfonated ring will be shifted downfield due to the electron-withdrawing effect of the sulfonic acid group. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, with the carbon attached to the sulfonic acid group appearing at a characteristic downfield shift. |

| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, as well as bands corresponding to the aromatic C-H and C=C bonds. |

Visualization of the Synthesis Pathway and Workflow

Synthesis Pathway Diagram

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Aromatic sulphonation. Part 62. Sulphonation of biphenyl in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

p-Biphenylsulfonic acid molecular weight and formula

An In-Depth Technical Guide to p-Biphenylsulfonic Acid: Properties, Synthesis, and Applications

Introduction

p-Biphenylsulfonic acid, also known as 4-phenylbenzenesulfonic acid, is an organosulfur compound with significant applications in organic synthesis and materials science. Its bifunctional nature, combining the hydrophobicity of the biphenyl group with the strong acidity and polarity of the sulfonic acid moiety, makes it a versatile molecule. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

p-Biphenylsulfonic acid is a white crystalline solid.[1] Its chemical structure consists of a biphenyl backbone with a sulfonic acid group at the para position of one of the phenyl rings. This structure imparts both acidic and aromatic characteristics to the molecule. It is soluble in water and polar organic solvents.[1][2]

Below is a summary of its key physicochemical properties:

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀O₃S | [1][2][3] |

| Molecular Weight | 234.27 g/mol | [1][2][4] |

| CAS Number | 2113-68-0 | [1][2][3] |

| IUPAC Name | 4-phenylbenzenesulfonic acid | [3][4] |

| Synonyms | p-Biphenylsulfonic acid, 4-Biphenylsulfonic acid, p-Diphenylsulfonic acid | [1][2][4] |

| Melting Point | 135-140 °C | [1][5] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1][2][5] |

Molecular Structure

Caption: Chemical structure of p-Biphenylsulfonic acid.

Synthesis and Purification

The synthesis of p-biphenylsulfonic acid is typically achieved through the sulfonation of biphenyl. A common method involves the use of chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride. This approach is favored due to the high reactivity of chlorosulfonic acid and the relative stability of the intermediate sulfonyl chloride.

Experimental Protocol: Synthesis of p-Biphenylsulfonic Acid

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Ice

-

Water

-

Sodium sulfite (for an alternative reduction step)

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a mechanical stirrer and placed in a cooling bath, slowly add biphenyl to an excess of chlorosulfonic acid at a controlled temperature (e.g., 12-15°C).[6] The gradual addition is crucial to manage the exothermic reaction and the evolution of hydrogen chloride gas. This step should be performed in a well-ventilated fume hood.[6]

-

Reaction Completion: Once the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete sulfonation. The disappearance of gas bubbles can be an indicator of reaction completion.[6]

-

Hydrolysis: The reaction mixture is then carefully poured over crushed ice with stirring.[6] This step hydrolyzes the excess chlorosulfonic acid and precipitates the crude p-biphenylsulfonyl chloride.

-

Isolation of Sulfonyl Chloride: The solid sulfonyl chloride is collected by vacuum filtration and washed with cold water.[6]

-

Conversion to Sulfonic Acid: The crude sulfonyl chloride can be hydrolyzed to the sulfonic acid by boiling with water. Alternatively, a more controlled reduction can be performed. For instance, the sulfonyl chloride can be reduced using sodium sulfite in an aqueous solution to yield the sodium salt of p-biphenylsulfonic acid, which can then be acidified to obtain the free sulfonic acid.[7]

-

Purification: The crude p-biphenylsulfonic acid can be purified by recrystallization from a suitable solvent, such as water or an aqueous-organic mixture.

Synthesis Workflow

Caption: Workflow for the synthesis of p-Biphenylsulfonic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized p-biphenylsulfonic acid, several analytical techniques are employed:

-

Melting Point Determination: A sharp melting point range close to the literature value (135-140 °C) is indicative of high purity.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure by identifying the characteristic signals of the aromatic protons and carbons in the biphenyl and sulfonic acid groups.

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, as well as the aromatic C-H and C=C stretching vibrations, can be confirmed by IR spectroscopy.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).

Applications in Research and Drug Development

p-Biphenylsulfonic acid and related sulfonic acids have several important applications:

-

Catalysis: It has been used as a catalyst for the hydrolysis of cellulose to produce D-glucose, demonstrating better performance than sulfuric acid in this application.[2]

-

Organic Synthesis Intermediate: It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its derivatives are explored for creating new drug candidates, with the sulfonic acid group enhancing water solubility and modifying pharmacokinetic properties.

-

Drug Development: Sulfonic acids are widely used in drug development as counter-ions to form salts of basic drug molecules.[8] This can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). However, it is important to note that the use of sulfonic acids can potentially lead to the formation of genotoxic sulfonate ester impurities, which requires careful risk assessment and control.[8]

-

Antiviral Agents: Sulfonic acid polymers have been investigated as a class of inhibitors for the human immunodeficiency virus (HIV), demonstrating the potential of this functional group in the design of novel therapeutics.[9]

-

Other Applications: It has also been used as a preservative, antistatic agent, and fungicide.[1]

Safety and Handling

p-Biphenylsulfonic acid is a corrosive compound that requires careful handling to avoid exposure.[1]

-

Hazards: It is classified as causing severe skin burns and eye damage.[10] It is also harmful if swallowed and causes serious eye irritation.[4][11]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[10][11]

-

Handling Procedures: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][11] Avoid dust formation during handling.[11]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for at least 15 minutes.[10][11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][10]

Conclusion

p-Biphenylsulfonic acid is a valuable chemical with a range of applications stemming from its unique molecular structure. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. As with all sulfonic acids used in pharmaceutical applications, careful consideration of potential impurities is necessary to ensure the safety and efficacy of the final product.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 2113-68-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonic acid polymers as a new class of human immunodeficiency virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to [1,1′-Biphenyl]-4-sulfonic acid (CAS 2113-68-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound [1,1′-Biphenyl]-4-sulfonic acid, registered under CAS number 2113-68-0. This document is intended to serve as a foundational resource, consolidating key data, experimental methodologies, and potential areas of application for professionals in research and drug development.

Core Physical and Chemical Data

The quantitative physical and chemical properties of [1,1′-Biphenyl]-4-sulfonic acid are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | White to off-white | [2] |

| Melting Point | 134 - 138 °C | [1] |

| Water Solubility | Soluble | [2][3] |

| Odor | Odorless | [1] |

Table 2: Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃S | [4] |

| Molecular Weight | 234.27 g/mol | [4] |

| IUPAC Name | 4-phenylbenzenesulfonic acid | [4] |

| Synonyms | Biphenyl-4-sulfonic acid, p-Biphenylsulfonic acid | [3] |

| InChI Key | XDTYUYVIGLIFCW-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | [4] |

Experimental Protocols

A detailed experimental protocol for the synthesis of [1,1′-Biphenyl]-4-sulfonic acid via electrophilic aromatic substitution (sulfonation) of biphenyl is provided below. This protocol is adapted from established methodologies for the sulfonation of aromatic compounds.

Objective: To synthesize [1,1′-Biphenyl]-4-sulfonic acid from biphenyl.

Materials:

-

Biphenyl

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Sodium Chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add biphenyl.

-

Sulfonation: While stirring, slowly add concentrated sulfuric acid to the biphenyl. The molar ratio of sulfuric acid to biphenyl should be approximately 2:1 to favor monosulfonation.

-

Heating: Attach a condenser to the flask and heat the reaction mixture to 80-100°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring. This will precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold, saturated sodium chloride solution to remove any remaining sulfuric acid. The product can be further purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of [1,1′-Biphenyl]-4-sulfonic acid.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating [1,1′-Biphenyl]-4-sulfonic acid in specific biological signaling pathways. The toxicological profile indicates that it is harmful if swallowed and causes serious eye irritation.[4]

However, derivatives of [1,1′-Biphenyl]-4-sulfonic acid have shown significant biological activities, suggesting that the biphenylsulfonic acid scaffold may be a valuable starting point for the design of novel therapeutic agents.

-

Biphenyl Sulfonamides as Carbonic Anhydrase Inhibitors: A study on 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives, which can be synthesized from [1,1′-Biphenyl]-4-sulfonic acid, demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isozymes, including hCA-II, hCA-IX, and hCA-XII.[5] Carbonic anhydrases are involved in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and some types of cancer.[5]

-

Potential for Anti-inflammatory Activity: A patent for biphenyl-4-yl-sulfonic acid arylamides suggests their potential use as therapeutic agents for inflammatory conditions. The proposed mechanism involves the inhibition of signaling pathways mediated by TNF-α, IL-1, and RANKL, which are key players in inflammatory responses.[6]

The diagram below illustrates a hypothetical logical relationship where the core structure of [1,1′-Biphenyl]-4-sulfonic acid serves as a scaffold for the development of these biologically active derivatives.

References

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. 4-BIPHENYLSULFONIC ACID | 2113-68-0 [chemicalbook.com]

- 4. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Google Patents [patents.google.com]

The Solubility Profile of 4-Biphenylsulfonic Acid: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-biphenylsulfonic acid in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility. We delve into the molecular factors governing the dissolution of this compound, present detailed protocols for established solubility determination techniques, and provide a qualitative and estimated overview of its behavior in various common solvents.

Introduction: The Significance of this compound Solubility

This compound, a solid, crystalline organic compound, serves as a crucial intermediate in a variety of synthetic pathways and as a catalyst in certain reactions.[1] Its utility in pharmaceutical and chemical research is intrinsically linked to its solubility, which dictates its behavior in reaction media, formulation matrices, and biological systems. A thorough understanding of its solubility profile is paramount for optimizing reaction kinetics, designing effective drug delivery systems, and ensuring the reproducibility of experimental outcomes.

This guide aims to equip the scientific community with the foundational knowledge and practical tools necessary to navigate the challenges associated with the solubility of this compound. By examining its physicochemical properties and the theoretical underpinnings of its dissolution, and by providing detailed, field-proven experimental protocols, we empower researchers to make informed decisions and achieve greater precision in their work.

Physicochemical Properties Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic molecular properties and its interactions with the solvent. For this compound, the following parameters are of primary importance:

| Property | Value/Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₀O₃S | The presence of a substantial hydrocarbon backbone (biphenyl) contributes to lipophilicity, while the sulfonic acid group imparts strong hydrophilicity. |

| Molecular Weight | 234.27 g/mol | A moderate molecular weight that does not inherently preclude significant solubility in a range of solvents. |

| Melting Point | 135-138 °C[1][2] | A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent interactions for dissolution to occur. |

| Predicted pKa | -0.61 ± 0.50[1][3] | As a strong acid, it will be predominantly ionized in aqueous solutions across a wide pH range, significantly enhancing its water solubility. |

| Predicted XLogP3 | 2.7 | This value indicates a degree of lipophilicity, suggesting potential solubility in less polar organic solvents. |

| Appearance | White to off-white crystalline solid[1] | The crystalline nature implies a well-ordered lattice structure that requires sufficient solvation energy to disrupt. |

The dual nature of the this compound molecule—a large, nonpolar biphenyl core and a highly polar, acidic sulfonate group—is the central determinant of its solubility behavior. The sulfonic acid group, being a strong acid, readily donates its proton in polar solvents like water, leading to the formation of the highly polar sulfonate anion.[4][5] This ionization dramatically increases its affinity for polar solvent molecules. Conversely, the biphenyl moiety provides a significant nonpolar surface area, which can interact favorably with nonpolar or moderately polar organic solvents through van der Waals forces.

Qualitative and Estimated Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, we can construct a qualitative and estimated profile based on its physicochemical properties and the known behavior of structurally similar compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble[1][2] | The strong acidity and polarity of the sulfonic acid group lead to significant hydration and solubility. |

| Methanol | Polar Protic | Likely Soluble | Methanol's polarity and ability to hydrogen bond should facilitate the dissolution of the polar sulfonic acid group. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the sulfonate group. |

| Acetone | Polar Aprotic | Moderately Soluble to Soluble | Acetone's polarity can interact with the sulfonate group, while its organic character can solvate the biphenyl ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | DMF is another highly polar aprotic solvent with excellent solvating properties for many organic molecules. |

It is crucial to emphasize that these are qualitative predictions. The actual quantitative solubility in these organic solvents should be determined experimentally for any application requiring precise concentration data.

Experimental Determination of Solubility: Detailed Protocols

To address the need for quantitative data, this section provides detailed, step-by-step protocols for three widely accepted methods for determining the solubility of a solid compound like this compound. The choice of method will depend on the specific requirements of the study, including the desired accuracy, the amount of substance available, and the nature of the solvent.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or a suitable hydrophilic filter for aqueous solutions) to remove any microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Gravimetric Method

The gravimetric method is a straightforward approach that relies on the direct measurement of the mass of the dissolved solute.

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

-

Sample Collection:

-

After equilibration and sedimentation, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the evaporating dish. This can be done on a steam bath or in a fume hood at ambient temperature, depending on the volatility of the solvent. For water, a drying oven set to an appropriate temperature (e.g., 105 °C) can be used.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final constant mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility by dividing the mass of the residue by the initial volume of the supernatant taken.

-

Potentiometric Titration

For an acidic compound like this compound, potentiometric titration can be an efficient method to determine its solubility, particularly in aqueous solutions.

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution in the aqueous medium of interest as described in the shake-flask method.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Transfer a known volume of the filtered saturated solution to a beaker.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the titration curve (the point of maximum slope).

-

-

Calculation:

-

At the equivalence point, the moles of the added base are equal to the moles of this compound in the aliquot of the saturated solution.

-

Calculate the molar concentration of this compound in the saturated solution.

-

Convert the molar solubility to other units (e.g., mg/mL) as needed.

-

Factors Influencing the Solubility of this compound

Several external factors can significantly influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the forces between solvent molecules.

-

pH (in Aqueous Solutions): As a strong acid, this compound will be fully ionized over a wide pH range. Therefore, its aqueous solubility is expected to be relatively independent of pH, unlike weak acids or bases whose solubility is highly pH-dependent.

-

Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can either increase or decrease the solubility of this compound, depending on the nature of the co-solvent and its proportion in the mixture.

-

Ionic Strength: In aqueous solutions, the presence of salts can affect the solubility of this compound through the "salting-in" or "salting-out" effect.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing its physicochemical properties, qualitative solubility profile, and detailed experimental methods for its quantitative determination. While a lack of readily available quantitative data in the literature presents a challenge, the theoretical framework and practical protocols outlined herein provide researchers with the necessary tools to understand and experimentally determine the solubility of this important compound. A thorough grasp of the principles and methodologies presented will enable scientists and drug development professionals to optimize their experimental designs, enhance the reliability of their results, and ultimately accelerate their research and development efforts.

References

Biphenyl-4-sulfonic Acid Hydrate: A Technical Guide to its Catalytic Role in Cellulose Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of biphenyl-4-sulfonic acid hydrate as a catalyst, with a primary focus on its application in the hydrolysis of cellulose to produce D-glucose. This process is of significant interest in the fields of biofuel production and green chemistry, offering a promising alternative to traditional mineral acids. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical processes.

Core Catalytic Application: Cellulose Hydrolysis

Biphenyl-4-sulfonic acid hydrate has been identified as a highly effective catalyst for the hydrolysis of cellulose, the most abundant biopolymer on Earth. Research indicates that it can achieve higher yields of glucose compared to sulfuric acid under similar reaction conditions. The enhanced catalytic activity is attributed to the hydrophobic nature of the biphenyl group, which may facilitate interaction with the cellulose surface.

Quantitative Data Presentation

The catalytic performance of biphenyl-4-sulfonic acid in cellulose hydrolysis has been compared with other aryl sulfonic acids and the conventional catalyst, sulfuric acid. The following tables summarize the key findings from comparative studies.

Table 1: Comparison of Total Reducing Sugar (TRS) Yields for Various Acid Catalysts in Cellulose Hydrolysis

| Catalyst | Temperature (°C) | Time (h) | Acid Concentration (mol H⁺/L) | TRS Yield (%) |

| 4-Biphenylsulfonic Acid | 160 | 3 | 0.0321 | 30.3 [1][2] |

| p-Toluenesulfonic Acid | 160 | 3 | 0.0321 | 28.0[1][2] |

| 2-Naphthalenesulfonic Acid | 160 | 3 | 0.0321 | 25.4[1][2] |

| Sulfuric Acid | 160 | 3 | 0.0321 | 21.7[1][2] |

Table 2: First-Order Rate Constants for Cellulose Hydrolysis at 160°C

| Catalyst | First-Order Rate Constant (k, h⁻¹) |

| This compound | Data not explicitly provided, but noted as the best performing catalyst in the series[1][2] |

| p-Toluenesulfonic Acid | Data correlated with octanol/water distribution coefficient[1][2] |

| 2-Naphthalenesulfonic Acid | Data correlated with octanol/water distribution coefficient[1][2] |

| Sulfuric Acid | Serves as a baseline for comparison[1][2] |

Experimental Protocols

The following is a detailed methodology for the hydrolysis of cellulose using biphenyl-4-sulfonic acid hydrate as a catalyst, based on established research.

Protocol: Cellulose Hydrolysis Catalyzed by Biphenyl-4-sulfonic Acid

1. Materials and Reagents:

-

Cellulose (e.g., Sigmacell cellulose)

-

Biphenyl-4-sulfonic acid hydrate

-

Deionized water

-

Reaction vessels (e.g., sealed tubes or a high-pressure reactor)

-

Heating apparatus with temperature control (e.g., oil bath, heating block)

-

Analytical equipment for glucose and total reducing sugar determination (e.g., HPLC, DNS method)

2. Preparation of Catalyst Solution:

-

Prepare an aqueous solution of biphenyl-4-sulfonic acid with a specific acid strength. For comparative studies, a concentration of 0.0321 mol H⁺ ion/L is recommended.[1][2]

3. Reaction Procedure:

-

Accurately weigh a specific amount of cellulose (e.g., 30 mg) and place it into the reaction vessel.

-

Add a defined volume of the biphenyl-4-sulfonic acid catalyst solution (e.g., 2.00 mL) to the cellulose.

-

Seal the reaction vessel to prevent evaporation.

-

Place the reaction vessel in the preheated heating apparatus set to the desired reaction temperature (e.g., 160°C).[1][2]

-

Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours).[1][2]

4. Sample Analysis:

-

After the reaction is complete, cool the reaction vessel to room temperature.

-

Analyze the reaction mixture for the concentration of glucose and total reducing sugars. This can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or the 3,5-dinitrosalicylic acid (DNS) method for total reducing sugars.

5. Data Analysis:

-

Calculate the yield of glucose and total reducing sugars based on the initial amount of cellulose used.

-

The yield is typically expressed as a weight percentage of the initial cellulose.

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams are provided.

Broader Context and Future Outlook

While this guide focuses on cellulose hydrolysis, it is important to note that sulfonic acid catalysts, in general, are utilized in a wide array of organic reactions. These include esterification, alkylation, and various condensation reactions. The principles of acid catalysis, as demonstrated here with biphenyl-4-sulfonic acid hydrate, are fundamental to many synthetic processes in the chemical and pharmaceutical industries.

The development of more efficient and recyclable solid acid catalysts, such as functionalized resins and inorganic materials bearing sulfonic acid groups, is an active area of research. These next-generation catalysts aim to simplify product purification and reduce the environmental impact of chemical processes. Biphenyl-4-sulfonic acid hydrate serves as an important model and a highly effective homogeneous catalyst in this ongoing endeavor.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Biphenylsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectral analysis of 4-Biphenylsulfonic acid, a compound of interest in pharmaceutical and chemical research. This document moves beyond a simple recitation of data, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in the principles of chemical structure and spectroscopic theory. Experimental protocols are detailed, and the causality behind analytical choices is explained to provide a robust, self-validating framework for researchers. All data and interpretations are supported by citations to authoritative sources, ensuring scientific integrity.

Introduction: The Analytical Imperative for this compound

This compound (also known as 4-phenylbenzenesulfonic acid) is an organic compound featuring a biphenyl core functionalized with a sulfonic acid group.[1] Its structure imparts properties that make it a valuable intermediate in organic synthesis and a potential component in drug development, where precise structural elucidation and purity assessment are paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to confirm the identity, purity, and structural intricacies of this molecule.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound, providing not just the data, but the expert interpretation necessary for its meaningful application in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic environment of the molecule's atomic framework.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. For this compound, a solid, dissolution in a suitable deuterated solvent is the first critical step.

Methodology:

-

Solvent Selection: Due to the polar sulfonic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for solubilizing this compound. Deuterium oxide (D₂O) is also a suitable solvent.[2] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Dissolution and Filtration: The sample should be dissolved completely in the deuterated solvent, using a vortex mixer if necessary. It is crucial that the final solution is free of any particulate matter, which can degrade the quality of the NMR spectrum. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS can be added, although referencing to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is common practice.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, reflecting the protons on the two phenyl rings.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | H-3, H-5 |

| ~7.75 | d | 2H | H-2, H-6 |

| ~7.65 | m | 2H | H-2', H-6' |

| ~7.45 | m | 3H | H-3', H-4', H-5' |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on typical substituent effects in substituted biphenyl systems.

Interpretation:

-

Downfield Shift of Protons on the Sulfonated Ring: The protons on the phenyl ring bearing the sulfonic acid group (H-2, H-3, H-5, H-6) are shifted downfield compared to those on the unsubstituted phenyl ring. This is due to the strong electron-withdrawing nature of the -SO₃H group, which deshields the adjacent protons, causing them to resonate at a higher frequency.

-

Splitting Patterns: The protons on the sulfonated ring (H-2, H-6 and H-3, H-5) appear as doublets due to coupling with their ortho- and meta-protons, respectively. The protons on the unsubstituted ring (H-2', H-3', H-4', H-5', H-6') exhibit a more complex multiplet pattern due to overlapping signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145.5 | C-4 |

| ~142.0 | C-1 |

| ~139.0 | C-1' |

| ~129.5 | C-3', C-5' |

| ~128.5 | C-4' |

| ~127.0 | C-2', C-6' |

| ~126.5 | C-2, C-6 |

| ~126.0 | C-3, C-5 |

Note: The exact chemical shifts can vary. Assignments are based on established data for substituted benzenes and biphenyls.[4]

Interpretation:

-

Quaternary Carbons: The signals for the carbon atoms directly attached to the sulfonyl group (C-4) and the other phenyl ring (C-1 and C-1') are typically weaker in intensity and appear at lower field (higher ppm) due to their quaternary nature and the electronic effects of the substituents.

-

Symmetry: The presence of four signals for the eight aromatic CH carbons indicates a degree of symmetry in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples like this compound, ATR-FTIR is a convenient and rapid method that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.[5]

-

Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.[5][6]

-

Spectrum Acquisition: The IR spectrum is then collected.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions characteristic of the sulfonic acid group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-2500 (broad) | O-H stretch | Sulfonic acid |

| ~1350 & ~1170 | S=O asymmetric & symmetric stretch | Sulfonyl group |

| ~1040 | S-O stretch | Sulfonyl group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 840-810 | C-H out-of-plane bend | 1,4-disubstituted ring |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state.[6]

Interpretation:

-

Sulfonic Acid Group: The most prominent features are the very broad O-H stretching absorption in the 3000-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid, and the strong absorptions around 1350 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[7]

-

Aromatic Rings: The presence of the biphenyl system is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibration in the 840-810 cm⁻¹ range is indicative of the 1,4-disubstitution pattern on the sulfonated ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems like the biphenyl core of this compound.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

-

Solvent Selection: A solvent that does not absorb in the analytical wavelength range is essential. Methanol and ethanol are common choices for UV-Vis analysis of aromatic compounds.

-

Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-1.0).

-

Spectrum Acquisition: The UV-Vis spectrum is recorded against a solvent blank, typically from 200 to 400 nm.

UV-Vis Spectral Analysis

The UV-Vis spectrum of this compound is expected to show a strong absorption band characteristic of the biphenyl chromophore.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | > 10,000 | π → π* |

Note: The exact λmax and ε can be influenced by the solvent.

Interpretation:

-

π → π Transition:* The strong absorption band observed around 250 nm is attributed to a π → π* electronic transition within the conjugated biphenyl system. The high molar absorptivity (ε) is characteristic of such allowed transitions. The presence of the sulfonic acid group, being an auxochrome, can cause a slight bathochromic (red) shift compared to unsubstituted biphenyl.

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectral analysis of this compound through NMR, IR, and UV-Vis spectroscopy provides a detailed and validated structural characterization. Each technique offers a unique and complementary perspective: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and UV-Vis probes the electronic nature of the conjugated system. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and structural integrity of this compound, a critical requirement for its application in research and development.

References

- 1. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. This compound | 2113-68-0 [chemicalbook.com]

- 4. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Biphenylsulfonic Acid: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for 4-Biphenylsulfonic acid (CAS No: 2113-68-0). The information is compiled and presented to ensure the safe and effective use of this compound in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures. The primary hazards are summarized below.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[4][5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[1][2][3][4][8]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4][5]

GHS Label Elements:

-

Pictogram:

-

Corrosion

-

Exclamation mark

-

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C12H10O3S[2][3][6] |

| Molecular Weight | 234.27 g/mol [2][3] |

| Appearance | White to off-white solid/crystalline powder[3][7] |

| Melting Point | 135-140 °C[3][7] |

| Water Solubility | Soluble[3][7][9] |

| Density | ~1.3 g/cm³[3][9] |

Safe Handling and Storage Protocols

Proper handling and storage of this compound are paramount to prevent exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling this chemical:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][5][8] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[1][3][5][8] |

| Respiratory Protection | If dusts are generated or exposure limits are exceeded, use a full-face respirator with a particle filter.[1][4][5] |

Handling Procedures

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][10]

Storage Conditions

-

Incompatible Materials: Oxidizing agents.[5]

Caption: Workflow for Safe Handling and Storage of this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][10] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention/call an ophthalmologist.[1][4][5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5] |

Accidental Release Measures

In the case of a spill, follow these emergency procedures to mitigate the hazard.

Personal Precautions

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2.

-

Avoid breathing dust and contact with the spilled material.[4]

Environmental Precautions

Methods for Cleaning Up

-

For small spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5][10]

-

For large spills, contain the spill and collect the material.

-

Clean the affected area thoroughly with a suitable cleaning agent.

Caption: Emergency Workflow for a Chemical Spill of this compound.

Toxicological Information

Limited toxicological data is available for this compound. The available information primarily pertains to its acute effects.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2][3] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage or causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage or causes serious eye irritation[1][2][3][4][8] |

| Respiratory Irritation | May cause respiratory irritation[4][5] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available |

Ecological Information

There is limited data available regarding the ecological effects of this compound.[1][11] It is advised to prevent its release into the environment.[4][8][10]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][5] The material should be disposed of at an appropriate treatment and disposal facility.[1]

Transport Information

This compound may be regulated for transport. Consult the relevant transportation regulations (e.g., DOT, IATA, IMDG) for specific requirements. It may be classified under UN numbers for corrosive solids, acidic, organic, n.o.s.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with the full Safety Data Sheet (SDS) provided by the supplier and internal institutional safety protocols. Always prioritize safety and handle all chemicals with the utmost care.

References

- 1. echemi.com [echemi.com]

- 2. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound | 2113-68-0 [amp.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. ndep.nv.gov [ndep.nv.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Biphenylsulfonic Acid

This guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-Biphenylsulfonic acid (4-BPSA). As a crucial reagent and counter-ion in synthetic chemistry and pharmaceutical development, understanding its behavior under thermal stress is paramount for ensuring process safety, product purity, and stability. This document synthesizes experimental data with established chemical principles to offer researchers, scientists, and drug development professionals a practical and authoritative resource.

Introduction: The Significance of this compound

This compound, a member of the aromatic sulfonic acids family, is distinguished by its biphenyl scaffold. This structure imparts unique properties, making it a valuable tool in organic synthesis and pharmaceutical sciences. In drug development, sulfonic acids are frequently used to form salts of active pharmaceutical ingredients (APIs), enhancing solubility and stability.[1] However, the thermal stability of such counter-ions is a critical consideration. Undesired degradation can lead to the formation of impurities, potentially impacting the safety and efficacy of the final drug product.[1] This guide delves into the intrinsic thermal properties of 4-BPSA, its degradation pathways, and the analytical methodologies required for its robust characterization.

Physicochemical and Thermal Properties

A foundational understanding of 4-BPSA begins with its basic properties, which are summarized in the table below. The melting point, in particular, serves as an initial indicator of the temperature at which the compound transitions from a solid to a liquid state, but it does not define the onset of decomposition.

| Property | Value | Source(s) |

| CAS Number | 2113-68-0 | [2][3] |

| Molecular Formula | C₁₂H₁₀O₃S | [2][4] |

| Molecular Weight | 234.27 g/mol | [3][4] |

| Melting Point | 135-138 °C | [2][4][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2][4][6] |

Thermal Degradation Profile

The thermal degradation of aromatic sulfonic acids is a multi-stage process governed by the strength of the carbon-sulfur (C-S) bond and the stability of the aromatic rings.[7] While specific, detailed thermogravimetric analysis (TGA) data for 4-BPSA is not extensively published, a reliable degradation profile can be constructed based on the well-documented behavior of analogous sulfonated aromatic compounds, such as sulfonated polystyrene.[8][9]

The degradation typically proceeds in two major steps:

-

Desulfonation: The initial and lower-temperature degradation event is the cleavage of the C-S bond, leading to the loss of the sulfonic acid group, primarily as sulfur trioxide (SO₃) or sulfur dioxide (SO₂).[8][10] This step represents the primary instability of the molecule.

-

Backbone Decomposition: At significantly higher temperatures, the remaining biphenyl hydrocarbon structure undergoes fragmentation.

The following diagram illustrates the proposed primary degradation pathway for this compound.

Caption: A simplified representation of the two-stage thermal degradation of 4-BPSA.

Illustrative Thermogravimetric Analysis (TGA) Data